molecular formula C12H8Cl2N4O B11663702 N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B11663702
M. Wt: 295.12 g/mol
InChI Key: XIEXXBJDAMXSQU-FMQZQXMHSA-N
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Description

N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The presence of the dichlorophenyl and pyrazine moieties in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and pyrazine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazone derivatives.

Scientific Research Applications

N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide
  • N’-[(3-chlorophenyl)methylidene]imidazo[1,2-a]pyrazine-2-carbohydrazide
  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific combination of the dichlorophenyl and pyrazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H8Cl2N4O

Molecular Weight

295.12 g/mol

IUPAC Name

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H8Cl2N4O/c13-9-2-1-8(10(14)5-9)6-17-18-12(19)11-7-15-3-4-16-11/h1-7H,(H,18,19)/b17-6-

InChI Key

XIEXXBJDAMXSQU-FMQZQXMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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